Cyclopropyl N4-Substitution Lowers Lipophilicity (XLogP3) by ~1.2 Units Relative to the Phenyl Analog, Improving Drug-Likeness Predictors
The N4-cyclopropyl substitution in the target compound confers a calculated XLogP3 of approximately 1.4, based on the closely related positional isomer 4-cyclopropyl-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol (free base) [1]. In contrast, the N4-phenyl analog is estimated to exhibit an XLogP3 of approximately 2.6 [2]. This difference of ~1.2 log units indicates that the cyclopropyl derivative is markedly less lipophilic, placing it in a more favorable range for aqueous solubility and oral bioavailability according to Lipinski's rule-of-five guidelines.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.4 (cyclopropyl analog, free base) |
| Comparator Or Baseline | N4-phenyl analog: XLogP3 ≈ 2.6 |
| Quantified Difference | ΔXLogP3 ≈ -1.2 (target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). Values refer to the free base forms of the piperidin-1-yl positional isomers as a proxy, due to absence of direct piperidin-4-yl data. |
Why This Matters
Lower lipophilicity reduces the risk of poor aqueous solubility and non-specific protein binding, which are critical considerations in selecting building blocks for lead optimization in drug discovery programs.
- [1] PubChem. 4-Cyclopropyl-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol. CID 16227440. XLogP3-AA: 1.4. View Source
- [2] PubChem. 1H-1,4-Diazepine, hexahydro-1-(3-phenyl-1,2,4-thiadiazol-5-yl)- (C13H16N4S analog). XLogP3: 2.6. Used as computational proxy for the N4-phenyl triazole-thiol class. View Source
